ethyl 6-chloro-4-oxo-1H-quinoline-2-carboxylate
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Overview
Description
Ethyl 6-chloro-4-oxo-1H-quinoline-2-carboxylate is a quinoline derivative with significant relevance in medicinal chemistry. Quinolines are known for their broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties . This compound, in particular, is a valuable scaffold in drug discovery and development due to its unique chemical structure and potential therapeutic applications.
Preparation Methods
The synthesis of ethyl 6-chloro-4-oxo-1H-quinoline-2-carboxylate typically involves the reaction of anthranilic acid derivatives with ethyl acetoacetate under specific conditions . The reaction is catalyzed by molecular iodine in ethanol, providing a mild and efficient route for the synthesis of quinoline derivatives . The reaction mixture is then subjected to cyclization and chlorination to yield the desired product . Industrial production methods often involve scalable and green synthetic approaches to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 6-chloro-4-oxo-1H-quinoline-2-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions are quinoline derivatives with modified functional groups, which can be further explored for their biological activities .
Scientific Research Applications
Ethyl 6-chloro-4-oxo-1H-quinoline-2-carboxylate has numerous scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 6-chloro-4-oxo-1H-quinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit the activity of bacterial enzymes, leading to the disruption of essential cellular processes and ultimately causing cell death . In cancer cells, it can interfere with signaling pathways, inducing apoptosis and inhibiting tumor growth . The exact molecular targets and pathways involved vary depending on the specific biological context and the nature of the derivative being studied .
Comparison with Similar Compounds
Ethyl 6-chloro-4-oxo-1H-quinoline-2-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate: This compound has a similar structure but lacks the chloro group, which can affect its biological activity and chemical reactivity.
6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide: This derivative has an amide group instead of an ester group, which can influence its solubility and pharmacokinetic properties.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position, which can enhance their antioxidant and anti-inflammatory activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 6-chloro-4-oxo-1H-quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-12(16)10-6-11(15)8-5-7(13)3-4-9(8)14-10/h3-6H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUATHGXTCBDKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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